molecular formula C17H26O3 B14495796 Methyl 12-(furan-2-yl)dodec-11-enoate CAS No. 64137-29-7

Methyl 12-(furan-2-yl)dodec-11-enoate

Cat. No.: B14495796
CAS No.: 64137-29-7
M. Wt: 278.4 g/mol
InChI Key: GHMFPIDXTSIUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-(furan-2-yl)dodec-11-enoate is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a long aliphatic chain with a double bond and an ester functional group. Such structural features make it an interesting subject for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-(furan-2-yl)dodec-11-enoate typically involves the esterification of 12-(furan-2-yl)dodec-11-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or ion-exchange resins can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-(furan-2-yl)dodec-11-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-(furan-2-yl)dodec-11-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 12-(furan-2-yl)dodec-11-enoate is primarily related to its ability to undergo various chemical transformations. The furan ring can participate in electrophilic aromatic substitution reactions, while the ester functional group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties. This structural feature allows for a broader range of chemical reactions and applications compared to other furan derivatives .

Properties

CAS No.

64137-29-7

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 12-(furan-2-yl)dodec-11-enoate

InChI

InChI=1S/C17H26O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h9,11-13,15H,2-8,10,14H2,1H3

InChI Key

GHMFPIDXTSIUTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCC=CC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.